molecular formula C21H26FNO B12375457 Icmt-IN-2

Icmt-IN-2

Cat. No.: B12375457
M. Wt: 327.4 g/mol
InChI Key: RDNZMRILSDPVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-2 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of several oncogenic proteins, including members of the Ras family .

Preparation Methods

The synthesis of Icmt-IN-2 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Icmt-IN-2 primarily undergoes reactions typical of small organic molecules:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylated sites.

    Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Icmt-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Icmt-IN-2 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme catalyzes the methylation of the C-terminal cysteine residue in CAAX proteins, a modification essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of oncogenic proteins like Ras, leading to their mislocalization and subsequent inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Icmt-IN-2 is unique among ICMT inhibitors due to its specific structure and inhibitory potency. Similar compounds include:

This compound stands out due to its balanced solubility and potency, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C21H26FNO

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline

InChI

InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3

InChI Key

RDNZMRILSDPVSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)F)C3=CC=CC=C3)C

Origin of Product

United States

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